2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
Description
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a benzimidazole-derived hydrazide characterized by a 1-ethyl-substituted benzimidazole core, a sulfanyl linker, and a 4-isopropylphenyl-methylidene hydrazide moiety. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to the benzimidazole nucleus’s ability to interact with biological targets such as DNA, enzymes, and receptors . The compound’s unique substitution pattern—specifically the 4-isopropylphenyl group—distinguishes it from analogues and may enhance its lipophilicity and binding affinity compared to simpler aryl derivatives.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGLLSULKWAEV-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. This forms an intermediate, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide exhibit promising anticancer properties. The compound is hypothesized to interact with specific cellular targets, potentially inhibiting cancer cell proliferation.
Case Study : A study demonstrated that derivatives of benzimidazole showed significant cytotoxicity against various cancer cell lines, suggesting that the compound may have similar or enhanced effects due to its unique substituents .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. The presence of the sulfanyl group is believed to enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways.
Research Findings : In vitro studies have shown that related compounds possess broad-spectrum antimicrobial effects, indicating potential applications in developing new antibiotics .
Enzyme Inhibition
The compound may act as an enzyme inhibitor or modulator, impacting biological pathways relevant to inflammation and other diseases. Its structure allows for interaction with active sites of enzymes.
Example : Studies have indicated that similar hydrazide derivatives can inhibit key enzymes involved in inflammatory processes, suggesting that this compound could be explored for therapeutic uses in inflammatory diseases .
Organic Electronics
Due to its unique electronic properties derived from the benzimidazole and sulfanyl groups, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Potential Benefits : The incorporation of such compounds into electronic devices could enhance charge transport properties and stability .
Drug Delivery Systems
The structural characteristics of this compound make it a candidate for use in drug delivery systems. Its ability to form complexes with various drugs could improve solubility and bioavailability.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions focusing on maintaining high purity and yield.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Benzimidazole derivative, acetohydrazide |
| 2 | Sulfanylation | Sulfur source (e.g., thiol) |
| 3 | Final coupling | Aldehyde derivative |
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the benzimidazole core, sulfanyl linker, and arylidene hydrazide moiety. Key comparisons include:
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | (3-Hydroxyphenyl) | (4-Ethylphenyl) |
|---|---|---|---|
| Molecular Weight | 423.54 g/mol | 381.43 g/mol | 393.49 g/mol |
| LogP (Predicted) | 4.2 | 3.1 | 3.8 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide , identified by its CAS number 307347-17-7, is a novel benzimidazole derivative that has attracted attention due to its potential pharmacological properties. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.
The molecular formula of the compound is , with a molecular weight of approximately 474.575 g/mol. The compound features a benzimidazole moiety, which is significant in medicinal chemistry due to its association with various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound has been evaluated for its effectiveness against several bacterial strains. For instance, a study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 2 | S. aureus | 50 |
| 3 | E. coli | 62.5 |
| 4 | C. albicans | 250 |
Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer properties. Research indicates that compounds containing the benzimidazole scaffold can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
A case study involving similar compounds demonstrated that a benzimidazole derivative significantly reduced the viability of breast cancer cells in vitro, showcasing its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with their structural features. Substituents on the benzimidazole ring can enhance or diminish activity against specific targets. For example, the presence of electron-donating groups has been associated with increased potency against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
